Blue Base P-3R
Description
Contextualization and Significance in Chemical Sciences
Blue Base P-3R, identified by the CAS number 24124-40-1, is recognized for its role as an intermediate in the synthesis of other chemical products, particularly in the dye industry. vulcanchem.comguidechem.com Its significance in chemical sciences lies in its molecular structure, which features multiple functional groups that impart specific reactive and physical properties. The compound's utility stems from its ability to undergo further chemical transformations to produce dyes with desirable characteristics. vulcanchem.com Research into this compound contributes to the broader understanding of structure-property relationships in organic colorants.
Historical Trajectories and Foundational Research
The development and study of compounds like this compound are intrinsically linked to the history of the synthetic dye industry. While specific foundational research on this compound is not extensively documented in readily available literature, its emergence is part of the ongoing effort to create new dye molecules with improved properties. The synthesis of such intermediates is a critical step in the production of a wide array of colorants used in various applications.
Structural Classification and Relationships within Chemical Compound Families
This compound is classified as an anthraquinone (B42736) derivative. vulcanchem.com Its core structure is based on anthracene (B1667546), which is chemically modified to include a quinone framework. vulcanchem.com The systematic name for this compound is 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid. vulcanchem.comchemsrc.com This complex name reveals its membership in several chemical families.
The presence of the 9,10-dioxoanthracene core places it squarely within the anthraquinone family, a large class of aromatic organic compounds known for their use as dyes. vulcanchem.com Furthermore, the molecule contains sulfonic acid (–SO₃H) and amino (–NH₂) groups, which classify it as both a sulfonic acid and an amine. vulcanchem.com The sulfonic acid groups enhance water solubility, a crucial property for many dyeing applications, while the amino groups provide sites for further chemical reactions. vulcanchem.com
The table below summarizes the key identifiers and structural information for this compound.
| Identifier | Value | Reference |
| Common Name | This compound | guidechem.comchemsrc.com |
| CAS Number | 24124-40-1 | vulcanchem.comguidechem.comchemsrc.com |
| Molecular Formula | C₂₃H₂₁N₃O₈S₂ | vulcanchem.comguidechem.comchemsrc.com |
| Molecular Weight | 531.558 g/mol | vulcanchem.comchemsrc.com |
| Systematic Name | 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid | vulcanchem.comchemsrc.com |
The physical and chemical properties of this compound are detailed in the following table.
| Property | Value | Reference |
| Density | 1.64 g/cm³ | vulcanchem.comchemsrc.com |
| Exact Mass | 531.077 g/mol | vulcanchem.comchemsrc.com |
| PSA (Polar Surface Area) | 223.71 Ų | chemsrc.com |
| LogP | 6.18560 | chemsrc.com |
| Index of Refraction | 1.727 | chemsrc.com |
A laboratory-scale synthesis of this compound typically involves a multi-step process. vulcanchem.com This begins with the sulfonation of anthracene, followed by controlled oxidation to create the 9,10-dioxoanthracene backbone. vulcanchem.com Subsequent nitration and selective reduction steps are used to introduce the amino groups at specific positions on the molecule. vulcanchem.com The final key step is a coupling reaction with 3-amino-2,4,6-trimethyl-5-sulfophenylamine. vulcanchem.com Purification is then carried out using techniques such as recrystallization and chromatography. vulcanchem.com
The reactivity of this compound is largely dictated by its functional groups. The sulfonic acid groups contribute to its water solubility and can engage in acid-base reactions. vulcanchem.com The amino groups act as nucleophilic centers, allowing for reactions like acylation, alkylation, and condensation. vulcanchem.com The anthraquinone core itself can undergo oxidation reactions. vulcanchem.com
The primary application of this compound is in the dye and pigment industry, where it serves as a precursor for various blue dyes. vulcanchem.com These dyes find use in textiles, printing inks, and other specialized pigments. vulcanchem.com The sulfonic acid groups are particularly beneficial for aqueous applications, and the amino groups allow for modifications to fine-tune the color and other properties of the final dye product. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O8S2/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXDEOZWGMSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C)S(=O)(=O)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074023 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-40-1 | |
| Record name | 1-Amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24124-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-(3-amino-2,4,6-trimethyl-5-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways and Reaction Routes
The construction of the Blue Base P-3R molecule, chemically known as 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, is a multi-step process that hinges on the synthesis of two key intermediates followed by their subsequent coupling.
Classical and Contemporary Synthesis Approaches
The primary route to this compound involves the synthesis of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly referred to as bromamine (B89241) acid, and 3-amino-2,4,6-trimethylbenzenesulfonic acid, followed by a condensation reaction.
Synthesis of Bromamine Acid:
Classical methods for the synthesis of bromamine acid typically fall into two categories: the "solvent method" and the "oleum method". beilstein-journals.org
Solvent Method: This approach involves the sulfonation of 1-aminoanthraquinone (B167232) using chlorosulfonic acid in an inert solvent like nitrobenzene. The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated to yield bromamine acid. beilstein-journals.org
Oleum (B3057394) Method: This is often a one-pot reaction where 1-aminoanthraquinone is sulfonated with oleum (fuming sulfuric acid) and then directly brominated to produce bromamine acid. beilstein-journals.org
Contemporary approaches focus on improving the efficiency and selectivity of these reactions. For instance, controlling reaction conditions, such as the slow addition of a diluted bromine solution in dimethylformamide (DMF), is crucial for selective bromination at the 4-position. beilstein-journals.org
Synthesis of 3-amino-2,4,6-trimethylbenzenesulfonic acid:
This intermediate can be synthesized from 2,4,6-trimethylaniline (B148799). The process involves the reaction of 2,4,6-trimethylaniline with concentrated sulfuric acid at room temperature to form di-(2,4,6-trimethylanilinium) sulphate. researchgate.net Subsequent thermal or microwave-assisted heating of this salt affords 3-amino-2,4,6-trimethylbenzenesulfonic acid. researchgate.net An alternative route involves the nitration of 2,4,6-trimethylbenzenesulfonic acid to 5-dinitro-2,4,6-trimethylbenzenesulfonic acid, followed by reduction. google.com
Final Condensation:
The final step in the synthesis of this compound is the Ullmann condensation reaction between bromamine acid and 3-amino-2,4,6-trimethylbenzenesulfonic acid. This reaction involves the formation of a carbon-nitrogen bond between the two aromatic rings, displacing the bromine atom on the anthraquinone (B42736) core.
Catalytic Strategies for this compound Synthesis and Modification
The Ullmann condensation, a cornerstone of anthraquinone dye synthesis, has traditionally required harsh reaction conditions. Modern synthetic chemistry has introduced various catalytic strategies to facilitate this and other transformations involved in the synthesis of this compound, leading to milder conditions and improved yields.
Copper-based catalysts are central to the Ullmann reaction. Elemental copper powder or copper(I) salts like copper(I) chloride are commonly employed to catalyze the condensation of bromamine acid with the substituted aniline (B41778). agya.infoajol.info The use of a phosphate (B84403) buffer (pH 6-7) is often beneficial in these reactions. agya.info
Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. The application of microwave irradiation can significantly reduce reaction times for the Ullmann coupling from hours to minutes. agya.infonih.gov This method is also considered a greener approach due to its energy efficiency.
Recent innovations include the development of novel catalytic systems. For example, magnetic core/shell bimetallic Au/Cu nanoparticles have shown high efficiency in the Ullmann coupling of bromamine acid in aqueous media, offering the advantage of easy catalyst recovery and reuse. researchgate.net
| Catalyst System | Reactants | Conditions | Outcome | Reference |
| Elemental Copper (Cu⁰) | Bromamine acid, various amines | Phosphate buffer, Microwave irradiation (120 °C) | Rapid synthesis (2-20 min) | agya.info |
| Copper(I) Chloride (CuCl) | Bromamine acid, p-acetamidoaniline | Water, Sodium carbonate, Reflux (80-90 °C) | Synthesis of blue anthraquinone dye | ajol.info |
| Fe₃O₄@SiO₂-Au/Cu NPs | Bromamine acid | Aqueous medium | High conversion (97.35%) and selectivity, catalyst reusable | researchgate.net |
Principles of Green Chemistry in Synthetic Design
The synthesis of dyes has historically been associated with significant environmental concerns. The application of green chemistry principles to the synthesis of this compound aims to mitigate these issues.
A key focus is the use of more environmentally benign solvents. Water is an ideal green solvent, and catalytic systems that are effective in aqueous media, such as the aforementioned magnetic nanoparticles, are highly desirable. researchgate.net
Microwave-assisted synthesis contributes to green chemistry by reducing energy consumption and reaction times, which can lead to a decrease in byproduct formation. nih.gov The development of solvent-free synthetic procedures for reactions with liquid amines in the Ullmann condensation is another significant step towards greener processes. researchgate.net
Mechanistic Investigations of Key Chemical Reactions
Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic strategies.
Elucidation of Reaction Mechanisms and Transient Intermediates
Several mechanistic pathways have been proposed for copper-catalyzed C-N coupling reactions, and the operative mechanism can be highly dependent on the specific substrates, ligands, and reaction conditions. researchgate.net The reaction likely proceeds through the formation of an organocopper intermediate. One proposed cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. However, the involvement of radical intermediates has also been considered.
In the case of the sulfonation of the anthracene (B1667546) core, the reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, SO₃ or its protonated form, attacks the electron-rich anthracene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the sulfonic acid product.
Stereochemical Aspects of Synthesis and Transformations
The stereochemistry of the synthesis of this compound is primarily determined during the sulfonation and subsequent functionalization of the anthracene core. The substitution pattern on the anthraquinone ring is critical for the final color and properties of the dye.
The sulfonation of anthracene itself can lead to a mixture of isomers. The position of the sulfonic acid group is influenced by reaction conditions such as temperature and the nature of the sulfonating agent. researchgate.net In the synthesis of bromamine acid, the initial sulfonation of 1-aminoanthraquinone is directed to the 2-position. This is followed by bromination, which occurs at the 4-position. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the anthraquinone ring.
Derivatization and Analogue Synthesis
Rational Design and Synthesis of Structurally Modified Derivatives
The rational design of derivatives of this compound and related anthraquinone dyes is a key strategy for developing new colorants with enhanced performance characteristics. This approach involves a deep understanding of structure-property relationships, where specific structural modifications are made to achieve desired outcomes. A primary focus of this design process is the modification of the anilino moiety, as its electronic and steric properties significantly influence the absorption spectrum and, consequently, the color of the dye.
The synthesis of these derivatives often employs the Ullmann condensation reaction, a well-established method for forming carbon-nitrogen bonds. In the context of this compound analogues, this typically involves the reaction of a halogenated anthraquinone precursor, most commonly bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with a substituted aniline. The choice of the aniline derivative is critical and is guided by the desired properties of the final product. For instance, the introduction of electron-donating or electron-withdrawing groups on the aniline ring can shift the wavelength of maximum absorption (λmax), leading to changes in color.
A general synthetic scheme for producing such derivatives is the condensation of bromaminic acid with various substituted anilines. This reaction is typically catalyzed by copper salts and carried out in a suitable solvent. The specific reaction conditions, such as temperature and the nature of the base used, are optimized to maximize the yield and purity of the resulting dye.
Table 1: Examples of Structurally Modified Anthraquinone Dye Derivatives
| Derivative Class | Modifying Substituent (on anilino ring) | Synthetic Approach | Key Property Change |
|---|---|---|---|
| Reddish-Blue Dyes | Ortho-disubstitution (e.g., 2,6-dimethyl) | Ullmann condensation of bromaminic acid with mesidine. vdoc.pub | Hinders coplanarity, leading to a hypsochromic (blue to reddish-blue) shift. vdoc.pub |
| Greener-Blue Dyes | Introduction of specific alkyl groups (e.g., ethyl) | Condensation of bromaminic acid with substituted anilines like 2,4-dimethyl-6-ethyl-aniline. vdoc.pub | Alters the electronic environment of the chromophore. |
Research into analogues has demonstrated that substitution at the ortho positions of the anilino group can cause a steric hindrance effect. vdoc.pub This forces the anilino ring out of coplanarity with the anthraquinone nucleus, which in turn affects the electronic conjugation of the chromophore and results in a shift to shorter wavelengths (a reddish-blue hue). vdoc.pub Conversely, other substitutions can be designed to enhance the planarity and extend the conjugation, leading to deeper, more bathochromic (greener-blue) shades.
Exploration of Precursors and Related Compounds with Tailored Reactivity
The synthesis of this compound and its analogues is critically dependent on the availability and reactivity of key precursors. The two primary building blocks are the anthraquinone core, typically introduced as bromaminic acid, and the substituted aniline component, which for this compound is 3-amino-2,4,6-trimethyl-5-sulfoaniline.
Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid): This is a vital intermediate in the production of many acid and reactive anthraquinone dyes. researchgate.net Its synthesis generally starts from 1-aminoanthraquinone, which undergoes sulfonation to yield 1-aminoanthraquinone-2-sulfonic acid. patsnap.com Subsequent bromination at the 4-position yields bromaminic acid. patsnap.com The bromine atom at the C4 position is activated towards nucleophilic substitution, making it an excellent leaving group for condensation reactions with various amines. researchgate.net
Table 2: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | Starting material for the anthraquinone core. |
| Bromaminic Acid | C₁₄H₈BrNO₅S | Provides the functionalized anthraquinone nucleus for condensation. |
| Mesitylene (B46885) | C₉H₁₂ | Starting material for the substituted aniline moiety. google.com |
| 2,4,6-Trimethyl-m-phenylenediamine | C₉H₁₄N₂ | Intermediate in the synthesis of the anilino component. google.comgoogle.com |
2,4,6-Trimethyl-m-phenylenediamine and its Sulfonated Derivative: The aniline component of this compound is derived from 2,4,6-trimethyl-m-phenylenediamine. A common synthetic route to this intermediate starts with mesitylene (1,3,5-trimethylbenzene). google.comgoogle.com Mesitylene is first nitrated to form 2,4,6-trimethyl-1,3-dinitrobenzene. google.comgoogle.com This dinitro compound is then subjected to a reduction reaction, typically catalytic hydrogenation, to yield 2,4,6-trimethyl-m-phenylenediamine. google.comgoogle.com
To obtain the final precursor for condensation, 2,4,6-trimethyl-m-phenylenediamine is sulfonated. This introduces a sulfonic acid group onto the benzene (B151609) ring, enhancing the water solubility of the final dye. The resulting compound, 3-amino-2,4,6-trimethyl-5-sulfoaniline, possesses a primary amino group that is sufficiently nucleophilic to react with the activated bromine atom of bromaminic acid in the Ullmann condensation reaction. The methyl groups on the aniline ring also play a role in the final properties of the dye, contributing to its specific shade and fastness properties.
The reactivity of these precursors can be tailored by modifying the reaction conditions. For instance, the sulfonation of 2,4,6-trimethyl-m-phenylenediamine must be carefully controlled to ensure the desired regioselectivity and to prevent the formation of unwanted byproducts. Similarly, the conditions of the Ullmann condensation, including the choice of catalyst, solvent, temperature, and base, are optimized to ensure efficient coupling and to minimize side reactions, such as the hydrolysis of bromaminic acid.
Sophisticated Analytical and Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups. sapub.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org For a molecule like Blue Base P-3R, with its distinct aromatic and aliphatic regions, NMR would provide critical connectivity and spatial information.
¹H NMR: Would be used to identify the number and environment of hydrogen atoms. The aromatic protons on the anthraquinone (B42736) and aniline (B41778) rings would appear in a distinct chemical shift region compared to the protons of the methyl groups. msu.edu
¹³C NMR: Would distinguish each unique carbon atom in the molecule, from the carbonyl carbons in the quinone structure to the carbons of the trimethyl-substituted ring. msu.edu
2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. This would be essential for unambiguously assigning the signals from the complex aromatic systems.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups This table is based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |
| Amine N-H | 5.0 - 9.0 (variable) | N/A |
| Methyl C-H | 2.0 - 2.5 | 15 - 25 |
| Carbonyl C=O | N/A | 180 - 190 |
Hyphenated Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. thermofisher.commsu.edu When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. thermofisher.com
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₂₃H₂₁N₃O₈S₂) by providing a highly accurate mass measurement. vulcanchem.com Techniques like Electrospray Ionization (ESI) are well-suited for ionizing polar, non-volatile molecules like this compound. uni-marburg.de Tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which helps in confirming the structure by identifying key substructures of the molecule. nih.gov
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. acs.orgnih.gov These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is better for non-polar, symmetric bonds. acs.org
For this compound, key vibrational modes would include:
N-H stretching from the amino groups.
C=O stretching from the anthraquinone carbonyls.
S=O stretching from the sulfonic acid groups.
C-H stretching from the aromatic rings and methyl groups.
C=C stretching within the aromatic rings.
Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is based on established group frequencies, as specific experimental data for this compound is not available.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 |
| Carbonyl | C=O stretch | 1650 - 1690 |
| Sulfonic Acid | S=O stretch | 1340 - 1350 and 1150 - 1165 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Methyl | C-H stretch | 2850 - 2960 |
UV-Vis Spectrophotometric Analysis Techniques and Method Development
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. msu.eduwikipedia.org It is particularly useful for highly conjugated systems like this compound, which are expected to absorb strongly in the visible region, accounting for its blue color. guidechem.commsu.edu
A UV-Vis spectrum of this compound would show one or more absorption maxima (λ_max). According to the Beer-Lambert law, the absorbance at λ_max is directly proportional to the concentration of the compound. wikipedia.org This principle is the basis for developing quantitative analytical methods. Method development would involve selecting an appropriate solvent, determining the λ_max, and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. indianchemicalsociety.com This validated method can then be used to determine the concentration of this compound in unknown samples. researchgate.net
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is a set of laboratory techniques used for the separation of mixtures. The components are separated based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound and identifying any synthesis-related impurities or degradation products. researchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly used for polar organic compounds. ajrconline.org
Method development for this compound would involve a systematic approach to optimize the separation: thermofisher.comlcms.cz
Column Selection: A C18 column is a common starting point for reversed-phase separations. researchgate.net
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. ajrconline.org The pH of the buffer and the gradient of the organic solvent would be adjusted to achieve optimal separation of the main compound from its impurities. lcms.cz
Detector Settings: A UV-Vis detector would be set to the λ_max of this compound to ensure maximum sensitivity. juniperpublishers.com
Validation: The optimized method would be validated according to ICH guidelines to ensure it is accurate, precise, linear, robust, and specific for its intended purpose. ajrconline.orgjuniperpublishers.com Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). indianchemicalsociety.comjuniperpublishers.com
Table 3: Typical Parameters for HPLC Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 ajrconline.org |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | % Recovery within 98-102% indianchemicalsociety.com |
| Precision (%RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% indianchemicalsociety.com |
| LOD | The lowest amount of analyte that can be detected. | Determined by signal-to-noise ratio (e.g., 3:1) |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1) |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD ≤ 2% for varied conditions juniperpublishers.com |
Gas Chromatography (GC) and Coupled Techniques for Volatile Analysis
Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. For a compound like this compound, direct GC analysis would be challenging due to its low volatility, a consequence of its high molecular weight and polar functional groups (sulfonic acid and amino groups).
However, derivatization techniques could theoretically be employed to increase its volatility. For instance, the sulfonic acid and amino groups could be converted to less polar esters and amides, respectively. Following such a derivatization, a high-temperature GC coupled with a mass spectrometer (GC-MS) could provide valuable information. The mass spectrometer would aid in identifying the derivatized compound and any potential impurities or degradation products based on their mass-to-charge ratio and fragmentation patterns.
The typical GC-MS analysis would involve:
Sample Preparation: Derivatization of this compound.
Injection: Introduction of the derivatized sample into a heated inlet.
Separation: Passage through a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms) where separation occurs based on boiling point and interaction with the stationary phase.
Detection: Mass spectrometric analysis of the eluted compounds.
While no specific experimental data for this compound is available, the table below illustrates hypothetical data that could be obtained from a GC-MS analysis of a derivatized sample.
| Parameter | Hypothetical Value/Observation |
| Column Type | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Retention Time | Varies based on derivative |
| Mass Spectrum | Molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions |
This table is for illustrative purposes only, as no published GC data for this compound exists.
X-ray Diffraction Methodologies for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the solid-state structure of crystalline materials. It provides information on the atomic arrangement within a crystal lattice, allowing for phase identification and the determination of crystal structure.
For this compound, which is expected to be a crystalline solid, powder X-ray diffraction (PXRD) would be the primary technique for routine analysis. A PXRD pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental pattern to databases, one could identify the specific crystalline form of this compound.
For a complete crystal structure determination, single-crystal X-ray diffraction (SCXRD) would be necessary. This would require growing a suitable single crystal of the compound, which can be a challenging process. If successful, SCXRD would provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive three-dimensional model of the molecule in the solid state.
A hypothetical PXRD data table for this compound is presented below.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 60 |
| 12.2 | 7.25 | 100 |
| 17.0 | 5.21 | 85 |
| 24.5 | 3.63 | 70 |
| 27.8 | 3.21 | 55 |
This table contains hypothetical data for illustrative purposes, as no published XRD data for this compound has been found.
Electrochemical Methods for Redox Behavior Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules, i.e., their ability to be oxidized or reduced. The anthraquinone core of this compound is known to be electrochemically active.
In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly swept potential between two set limits. The resulting current is plotted against the applied potential, producing a voltammogram. The peaks in the voltammogram indicate the potentials at which redox reactions occur. For an anthraquinone derivative, one would expect to observe reversible or quasi-reversible reduction waves corresponding to the formation of a radical anion and a dianion.
The CV data can provide information on:
Redox potentials (E½).
The number of electrons transferred in each step.
The stability of the electrochemically generated species.
The following table shows hypothetical electrochemical data for this compound.
| Parameter | Hypothetical Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Solvent/Electrolyte | DMF / 0.1 M TBAPF₆ |
| Scan Rate | 100 mV/s |
| First Reduction Potential (Epc1) | -0.85 V |
| First Oxidation Potential (Epa1) | -0.75 V |
This table is for illustrative purposes only, as no published electrochemical data for this compound is available.
Thermal Analysis Techniques in Degradation and Stability Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for assessing the thermal stability and degradation profile of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose. It could also indicate the loss of any bound water or solvent molecules. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. The resulting DSC curve can identify thermal events such as melting, crystallization, and solid-state transitions. For this compound, one might observe an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with decomposition at higher temperatures.
A hypothetical summary of thermal analysis data is provided below.
| Technique | Observation | Hypothetical Temperature Range |
| TGA | Onset of major decomposition | > 300 °C (in N₂) |
| DSC | Endothermic peak (melting) | 220 - 230 °C |
| DSC | Exothermic peak (decomposition) | > 300 °C |
This table contains hypothetical data for illustrative purposes, as no published thermal analysis data for this compound has been found.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of aromatic amines. These methods provide a microscopic understanding of the electronic characteristics that govern their chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic amines like p-phenylenediamine (B122844) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.orgchimicatechnoacta.ru
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the band gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller band gap generally implies higher reactivity.
For instance, in studies of p-phenylenediamine derivatives, the HOMO is typically localized on the amine groups and the phenyl ring, indicating that these are the primary sites for electrophilic attack and oxidation. The introduction of different substituents on the amine or the ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule easier to oxidize, while electron-withdrawing groups lower it.
Theoretical studies on N,N-dialkyl-p-phenylenediamines show that the electrochemical oxidation potential is directly related to the total Gibbs free energy change of the oxidation process. researchgate.net DFT calculations can accurately predict these potentials, which are influenced by the nature of the alkyl substituents. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Representative Aromatic Amines
Note: The values presented are illustrative and derived from various DFT studies on related compounds. Actual values may vary based on the specific computational method and basis set used.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to study reaction mechanisms and energetics. For aromatic amines, these methods can predict the enthalpies of bond cleavage, which is crucial for understanding their antioxidant properties and degradation pathways. researchgate.net
For example, calculations on p-phenylenediamine have been used to study the N-H bond dissociation enthalpy, which is a key parameter in predicting its antioxidant activity. researchgate.net These studies often explore different reaction mechanisms, such as hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net The relative favorability of these pathways is influenced by factors like the solvent environment and the presence of substituents. researchgate.net
Density Functional Theory (DFT) Investigations of Molecular Orbitals and Electron Distribution
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies for Blue Base P-3R or its close analogs in the context of solvent and substrate interactions are not readily found in the reviewed literature, this section outlines the general principles and potential applications of this methodology.
Molecular dynamics simulations can model the behavior of molecules in a solvent, providing insights into solvation shells, diffusion, and the influence of the solvent on molecular conformation. For a polar molecule like this compound, with its hydroxyl and amine groups, interactions with polar solvents like water would be significant. MD simulations could predict the formation of hydrogen bonds between the solute and solvent molecules, which in turn affects its solubility and reactivity.
MD simulations are also a powerful tool for studying how dye molecules interact with substrates, such as textile fibers or biological macromolecules. These simulations can reveal the preferred binding orientations, interaction energies, and the specific non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and pi-stacking) that stabilize the dye-substrate complex. For dye intermediates like this compound, understanding these interactions is key to predicting their performance in dyeing processes.
Simulation of Solvent Interactions and Solvation Dynamics
Structure-Reactivity and Structure-Function Relationship Models
The relationship between the chemical structure of aromatic amines and their reactivity is a key area of computational and theoretical study. By systematically changing substituents and correlating the resulting structural and electronic properties with observed reactivity, quantitative structure-activity relationships (QSAR) can be developed.
For aromatic amines, a primary reaction is oxidation. osti.gov The rate of oxidation by environmental oxidants like manganese dioxide has been shown to correlate well with several calculated descriptors, including the pKa of the amine, the HOMO energy, and the one-electron oxidation potential. osti.gov Such correlations demonstrate that the ease of oxidation is directly linked to the availability of electrons at the nitrogen centers and the stability of the resulting radical cation. osti.gov Molecules with higher HOMO energies and lower oxidation potentials are generally more susceptible to oxidation. osti.gov
In the context of dye chemistry, the electronic properties of the aromatic amine intermediates directly influence the color and stability of the final azo dye. researchgate.net The position and nature of substituents on the aniline (B41778) ring can tune the electronic structure, thereby modifying the absorption spectrum of the resulting dye. researchgate.net DFT and time-dependent DFT (TD-DFT) are used to predict the electronic absorption maxima (λmax) of dyes, and these theoretical predictions often show good agreement with experimental values. researchgate.net
Table 2: List of Chemical Compounds
Computational Prediction of Synthetic Outcomes and Reaction Selectivity
Computational chemistry has become an indispensable tool for predicting the outcomes and selectivity of complex organic reactions, offering insights that are often difficult to obtain through experimental means alone. cuny.eduiranchembook.ir While specific computational studies detailing the synthetic prediction for this compound are not extensively available in public literature, the principles can be thoroughly understood by examining theoretical investigations into analogous azo dye and anthraquinone (B42736) systems. These studies utilize quantum mechanical calculations to model reaction pathways, predict product formation, and elucidate the factors controlling selectivity.
Modern computational approaches, particularly those based on Density Functional Theory (DFT), allow researchers to predict the feasibility and selectivity of synthetic routes, such as those involving diazotization and coupling reactions which are central to the synthesis of many dyes. researchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed.
Predicting Synthetic Feasibility
The primary indicator of whether a synthetic reaction will proceed spontaneously is the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. Computational models can calculate the energies of optimized molecular structures with high accuracy, allowing for the prediction of reaction feasibility before a synthesis is attempted in the lab. mdpi.com This is particularly valuable for multi-step syntheses or when evaluating novel, untested reaction pathways.
For a typical azo dye synthesis, which involves the formation of a diazonium salt followed by a coupling reaction, computational analysis can predict the viability of each step. unb.caresearchgate.net
Table 1: Illustrative Example of Calculated Thermodynamic Data for a Hypothetical Azo Coupling Reaction Step
| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Component) | Calculated ΔG (kcal/mol) | Predicted Outcome |
| Benzenediazonium chloride | Phenol (B47542) | -25.8 | Favorable |
| 4-Nitrobenzenediazonium chloride | N,N-Dimethylaniline | -31.2 | Highly Favorable |
| Benzenediazonium chloride | Anisole | -15.1 | Favorable |
| 2-Methylbenzenediazonium chloride | 1,3-Dinitrobenzene | +5.4 | Unfavorable |
| Note: Data are hypothetical and for illustrative purposes to demonstrate the application of computational predictions. |
Predicting Reaction Selectivity
For complex molecules, a key challenge is predicting reaction selectivity, particularly regioselectivity—the preferential formation of one constitutional isomer over another. In the synthesis of a molecule like this compound, which involves the coupling of different aromatic units, multiple reaction sites may be available. vulcanchem.com
Computational chemistry addresses this by:
Transition State Energy Analysis: The most common and reliable method is to locate the transition state structures for all possible reaction pathways. The pathway with the lowest activation energy (Ea) is kinetically favored and will correspond to the major product formed. cuny.edu
Local Reactivity Descriptors: Before performing a full transition state search, chemists can use simpler models to predict reactive sites. Methods based on Frontier Molecular Orbital (FMO) theory or Molecular Electron Density Theory (MEDT) are used. cuny.edu Parameters such as Fukui functions, local softness, and Parr functions are calculated to identify the most electrophilic and nucleophilic atoms in the reacting molecules, which are the most likely sites of reaction. cuny.edunih.gov
Consider the coupling of a diazonium salt to a substituted aniline or phenol derivative. The coupling can occur at different positions (e.g., ortho or para to an activating group). Computational modeling can determine the activation barrier for each pathway.
Table 2: Example of Computational Prediction of Regioselectivity in Azo Coupling
| Coupling Component | Coupling Position | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Product Distribution |
| Phenol | ortho | 18.5 | Minor |
| Phenol | para | 15.2 | Major |
| 2-Naphthol | C1 (ortho to -OH) | 14.8 | Major |
| 2-Naphthol | C3 (meta to -OH) | 22.1 | Not Observed |
| Note: Data are representative examples from general computational studies on azo coupling to illustrate the principle. |
These calculations provide a quantitative basis for understanding and predicting why a specific isomer is formed. For instance, studies on various azo dyes have successfully used DFT calculations to rationalize the observed regioselectivity in coupling reactions. nih.govresearchgate.net The models can account for subtle electronic and steric effects that direct the reaction to a specific site. The integration of experimental work with computational predictions has proven to be a powerful strategy for optimizing dye design and improving the performance of dyeing processes. researchgate.net
Environmental Chemistry and Degradation Research
Environmental Fate and Transport Studies
The movement and persistence of Blue Base P-3R in the environment are governed by a combination of physical and biological processes.
The biotransformation of this compound has been demonstrated through enzymatic action. researchgate.netcolab.ws The enzyme-mediated degradation of the dye suggests it can be transformed under specific biological conditions. researchgate.net This transformation is a key component of its environmental fate, indicating that it is not entirely recalcitrant. The process of biotransformation involves the modification of the chemical compound by biological catalysts like enzymes. researchgate.net
While these studies confirm its potential for biotransformation, specific data on the bioavailability of this compound in complex environmental systems is limited. Bioavailability, which determines the fraction of the chemical available for biological uptake and degradation, would be influenced by its partitioning between water and solid phases and its molecular structure.
Adsorption and Desorption Behavior in Environmental Matrices
Degradation Pathways and Mechanisms
The breakdown of this compound can theoretically occur through photolytic, biological, and chemical pathways. However, current research has predominantly focused on its biodegradation.
There is no specific information available in the searched literature regarding the photolytic or photooxidative degradation rates, quantum yields, or degradation products of this compound in either aquatic or atmospheric systems. For many dyes, photodegradation is a significant environmental process, but dedicated studies on this compound are absent from the reviewed sources.
Significant research has been conducted on the biodegradation of Colafx Blue P3R using plant-derived enzymes. dntb.gov.ua One study demonstrated the efficacy of a peroxidase extracted from lemon peels (Citrus limon) in degrading this dye. researchgate.netresearchgate.net The enzyme was shown to efficiently decolorize and degrade the dye, with the process being influenced by several environmental factors. dntb.gov.ua
The degradation efficiency of Colafx Blue P3R by Citrus limon peroxidase was found to be highly dependent on pH and temperature. colab.wsresearchgate.net An 83% degradation of an initial 200 ppm dye concentration was achieved within 5-10 minutes of incubation at a temperature of 35°C and an optimal pH of 4. colab.wsresearchgate.net The maximum activity of the peroxidase enzyme itself was observed at pH 5.0 and a temperature of 55°C. colab.wsresearchgate.net The degradation process involves an enzyme-mediated mechanism that can lead to the breakdown of the dye molecule. researchgate.net
Despite the documented efficiency of biodegradation, studies identifying the specific microbial metabolites resulting from the breakdown of this compound were not found in the reviewed literature. Analytical techniques such as mass spectrometry are typically used to identify degradation products, but this data is not available for this specific compound. researchgate.netresearchgate.net
Table 1: Optimal Conditions for Biodegradation of Colafx Blue P3R by Citrus limon Peroxidase
| Parameter | Optimal Value | Degradation Achieved | Initial Dye Concentration | Incubation Time | Citation |
|---|---|---|---|---|---|
| pH | 4.0 | 83% | 200 ppm | 5-10 min | colab.wsresearchgate.net |
| Temperature | 35 °C | 83% | 200 ppm | 5-10 min | colab.wsresearchgate.net |
Table 2: Influence of pH on the Degradation of Colafx Blue P3R by Citrus limon Peroxidase
| pH | Decolorization (%) | Citation |
|---|---|---|
| 4.0 | ~70.3% | researchgate.net |
| >4.0 | Decreased Degradation | researchgate.net |
Table 3: Kinetic and Thermodynamic Parameters of Citrus limon Peroxidase
| Parameter | Value | Unit | Citation |
|---|---|---|---|
| K_m (Michaelis-Menten constant) | 23.16 | µmol/ml/min | colab.wsresearchgate.net |
| V_max (Maximum reaction velocity) | 204.08 | µmol/ml/min | colab.wsresearchgate.net |
Specific data concerning the chemical degradation of this compound through abiotic processes such as hydrolysis or oxidation under various environmental conditions could not be located in the reviewed scientific literature. While these pathways are important for many organic compounds, their relevance and rates for this compound have not been reported.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid |
Based on a comprehensive search of available scientific and technical literature, there is currently insufficient specific research data on the chemical compound "this compound" (CAS: 24124-40-1) to fully address the topics outlined in your request.
Detailed, peer-reviewed studies focusing explicitly on the adsorptive removal mechanisms, advanced oxidation processes (AOPs), and biological treatment strategies for this compound are not available in the public domain.
While general information exists regarding these remediation technologies for other dyes, the strict requirement to focus solely on this compound prevents the inclusion of analogous data. One study was identified that investigated the degradation of a similarly named compound, "Colafx Blue P3R," using biocatalysts. researchgate.netresearchgate.net This research reported an 83% degradation using peroxidase from lemon peels. researchgate.netresearchgate.net However, a definitive link confirming that "Colafx Blue P3R" is identical to "this compound" (CAS 24124-40-1) could not be established from the search results.
Due to the lack of specific research findings and data tables for this compound, generating a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline is not possible at this time.
Advanced Materials Science and Applied Chemical Research
Integration into Functional Materials
The incorporation of chromophoric and electroactive molecules like Blue Base P-3R into larger material systems is a key strategy in creating functional materials with enhanced or entirely new properties. The inherent characteristics of this compound make it a candidate for integration into polymers, composites, and smart materials.
Polymer and Composite Material Applications
The covalent attachment of dyes to polymer chains can significantly improve properties such as light, washing, and solvent fastness. ikm.org.my The amino groups present in the this compound molecule (1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid) serve as reactive sites for incorporation into polymer backbones. vulcanchem.comrsc.org This can be achieved through polymerization of dye-containing monomers or by polycondensation reactions to form materials like polyamides or polyesters with integral coloration and potentially enhanced thermal stability. ikm.org.my
The integration of this compound into composite materials, which consist of two or more constituent materials with different properties, can impart color and other functionalities. ontosight.ai In fiber-reinforced polymers, for instance, the dye could be incorporated into the polymer matrix, providing not only coloration but also potentially influencing the mechanical or thermal properties of the final composite. chemsrc.com The sulfonic acid groups on this compound can enhance its compatibility with more hydrophilic polymer matrices or fillers. vulcanchem.com
Table 1: Potential Polymer Systems for Integration with this compound
| Polymer Type | Potential Integration Method | Resulting Material Properties |
| Polyamides | Polycondensation with dicarboxylic acids | Colored, potentially enhanced thermal stability |
| Polyesters | Polycondensation with diols/dicarboxylic acids | Colored, potentially improved lightfastness |
| Polyurethanes | Reaction with isocyanates | Colored, flexible or rigid materials |
| Epoxy Resins | Curing agent for epoxy monomers | Colored, high-strength thermoset composite |
This table presents potential applications based on the known reactivity of the functional groups in this compound. Specific performance data for these composites is not currently available in published literature.
Development of Smart and Responsive Materials
Smart materials, which respond to external stimuli such as temperature, light, or pH, are a significant area of materials research. acs.org Anthraquinone (B42736) derivatives have been shown to exhibit thermochromism (color change with temperature) when incorporated into block copolymer systems. acs.org This phenomenon is driven by the reversible microcrystallization of the dye within the polymer matrix. acs.org While specific studies on this compound are not prevalent, its anthraquinone core suggests potential for similar applications. The amino and sulfonic acid groups could be leveraged to tune the interaction with the polymer matrix, thereby programming the responsive behavior. vulcanchem.comacs.org
Furthermore, the pH-sensitive nature of the sulfonic acid and amino groups on this compound could be exploited to create halochromic (pH-sensitive) materials. vulcanchem.com In a polymer matrix, changes in the local pH environment could alter the protonation state of these groups, leading to a shift in the electronic structure and a corresponding change in color.
Applications in Optical and Photonic Devices
The photophysical properties of anthraquinone derivatives, characterized by their absorption and emission in the visible spectrum, make them candidates for use in various optical and photonic devices. ontosight.ai
Research in Dye-Sensitized Solar Cells and Related Technologies
Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that utilizes a photosensitizer to absorb light. wikipedia.org Anthraquinone dyes have been investigated as sensitizers in DSSCs due to their strong absorption in the visible region and good photostability. researchgate.net However, research has shown that many anthraquinone dyes exhibit low power conversion efficiencies in DSSCs. researchgate.net This is often attributed to inefficient electron injection from the excited state of the dye into the semiconductor's conduction band, a consequence of the strong electron-withdrawing nature of the anthraquinone core. researchgate.net
While no specific data for this compound in DSSCs is available, studies on analogous blue organic dyes have shown the potential to achieve high efficiencies, particularly when used in co-sensitization strategies with other dyes to create a panchromatic absorption profile. epfl.chacs.org The sulfonic acid groups on this compound could serve as anchoring groups to the titanium dioxide (TiO₂) semiconductor surface, a critical feature for sensitizers in DSSCs. researchgate.net
Table 2: Photovoltaic Performance of Representative Anthraquinone and Blue Dyes in DSSCs
| Dye Type | Electrolyte | Power Conversion Efficiency (PCE) | Reference |
| Aminohydroxyanthraquinone derivative | Not specified | 0.125% | researchgate.net |
| Novel Blue D-π-A Dye (Dyenamo Blue) | Cobalt-based | 7.3% | epfl.ch |
| Blue-Colored Dye (S5) in solid-state DSSC | Spiro-OMeTAD | 7.81% | researchgate.net |
This table shows data for other anthraquinone and blue dyes to illustrate the range of performance and is not specific to this compound.
Development of Chemical Sensors and Probes
The development of sensors for the detection of specific chemical species is a critical area of analytical chemistry. Anthraquinone-based compounds have been successfully designed as fluorescent and colorimetric probes for various ions. nih.govresearchgate.netnih.govrsc.org The mechanism of sensing often involves the interaction of the target analyte with functional groups on the anthraquinone scaffold, leading to a change in its photophysical properties (e.g., a "turn-on" fluorescence or a visible color change). nih.govnih.gov
The structure of this compound, with its electron-rich amino groups and anionic sulfonic acid groups, suggests its potential as a chromogenic reagent for the detection of certain metal ions. vulcanchem.com The binding of a metal ion could perturb the intramolecular charge transfer characteristics of the molecule, resulting in a detectable color change. Furthermore, derivatization of the amino groups could lead to the development of more sophisticated and selective chemosensors for a range of analytes. For instance, anthraquinone-based Schiff base probes have been developed for the sequential sensing of ions like Al³⁺ and pyrophosphate. researchgate.net
Table 3: Examples of Anthraquinone-Based Chemical Sensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |
| Anthraquinone-imine probe | Cyanide (CN⁻) | Colorimetric and "turn-on" fluorescence | Micromolar range | nih.gov |
| Anthraquinone-Schiff base | Aluminum (Al³⁺) and Pyrophosphate | Sequential fluorescence sensing | 6.75 x 10⁻⁸ M (for Al³⁺) | researchgate.net |
| Anthraquinone-derived probe | Mercury (Hg²⁺) | "Turn-on" fluorescence and colorimetric | 63.0 nM | nih.gov |
| Anthraquinone-based sensor | Copper (Cu²⁺) and Sulfide (S²⁻) | Sequential colorimetric and fluorometric | 8.95 x 10⁻⁸ M (for Cu²⁺) | rsc.org |
This table provides examples of the capabilities of anthraquinone-based sensors and does not represent data for this compound itself.
Principles of Chemo-sensing Mechanisms and Design
Chemo-sensing involves the detection of chemical species through a measurable signal change in a sensor molecule. For a compound like this compound, an anthraquinone derivative, the primary chemo-sensing mechanisms would likely revolve around interactions that alter its electronic and photophysical properties. vulcanchem.com
Key Principles:
Host-Guest Interactions: The core principle involves the specific binding of an analyte (guest) to the sensor molecule (host). For this compound, the amino and sulfonic acid groups could act as binding sites for various ions or molecules through hydrogen bonding, electrostatic interactions, or coordination. vulcanchem.com
Photoinduced Electron Transfer (PET): In this mechanism, the fluorescence of a molecule is quenched by a nearby electron-donating or -withdrawing group. Upon binding an analyte, the PET process can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response. Molecules with an electron-rich N,N-dimethylaniline component have been designed as PET sensors. researchgate.net
Internal Charge Transfer (ICT): ICT compounds typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The anthraquinone core in this compound can act as an electron-accepting unit. vulcanchem.com Binding of an analyte to either the donor or acceptor moiety can modulate the ICT process, resulting in a shift in the absorption or emission spectrum. Striking color changes have been observed in some chemosensors due to the ICT mechanism. researchgate.net
Deprotonation/Protonation: The amino groups and sulfonic acid groups on this compound make it sensitive to pH changes. vulcanchem.com Protonation or deprotonation of these groups alters the electronic structure of the molecule, leading to changes in its color (chromogenic sensing) or fluorescence (fluorogenic sensing). This is a common mechanism for pH sensors. acs.org
Design Considerations:
The design of a chemosensor based on a molecule like this compound would involve:
Receptor Design: Modifying the structure to include specific binding sites (receptors) for a target analyte. This could involve synthesizing derivatives with crown ethers for cation sensing or specific cavities for anion recognition.
Fluorophore/Chromophore Engineering: The anthraquinone core serves as the signaling unit. vulcanchem.com Its photophysical properties can be tuned by altering the substituents on the aromatic rings to achieve desired absorption and emission wavelengths.
Spacer Integration: In some designs, a spacer unit is introduced to separate the binding site from the signaling unit, allowing for more complex sensing mechanisms like PET. researchgate.net
Optical and Electrochemical Sensing Platforms
Based on the chemo-sensing principles, this compound or its derivatives could potentially be integrated into various sensing platforms.
Optical Sensing Platforms:
Optical sensors detect changes in light properties such as intensity, wavelength, or polarization.
Colorimetric Sensors: These sensors rely on a color change visible to the naked eye or measurable by a spectrophotometer. The protonation/deprotonation of the functional groups on this compound in response to pH would cause a distinct color change, making it a potential candidate for a pH indicator strip. vulcanchem.com
Fluorescent Sensors: These platforms measure changes in fluorescence intensity or wavelength. By incorporating this compound into a polymer matrix, a fluorescent sensor could be developed. For instance, analyte binding could disrupt the quenching of fluorescence (turn-on response) or shift the emission wavelength. Hybrid molecules using 4-amino-1,8-naphthalimide (B156640) have been shown to function as fluorescent logic gates, switching emission in the presence of specific ions. researchgate.net
Table 1: Potential Optical Sensing Applications
| Sensing Type | Principle | Potential Analyte | Expected Signal Change |
|---|---|---|---|
| Colorimetric | pH-dependent protonation | H+ / OH- | Visible color change |
| Fluorescent | Photoinduced Electron Transfer (PET) | Metal Cations | Increase in fluorescence intensity |
Electrochemical Sensing Platforms:
Electrochemical sensors measure changes in electrical properties like current, potential, or impedance.
Voltammetric Sensors: The anthraquinone core of this compound is electrochemically active and can undergo reversible oxidation-reduction reactions. vulcanchem.com The binding of an analyte to the molecule could alter its redox potential. This change can be measured using techniques like cyclic voltammetry, providing a quantitative detection method.
Potentiometric Sensors: An ion-selective electrode (ISE) could be developed by embedding a derivative of this compound into a PVC membrane. The specific binding of a target ion at the membrane-solution interface would generate a potential difference that is proportional to the concentration of the ion.
Impedimetric Sensors: When this compound is immobilized on an electrode surface, the binding of a large molecule (like a protein or DNA) could hinder the charge transfer at the electrode-solution interface. This change in impedance could be used for biosensing applications.
Catalytic Applications and Reaction Promotion
The chemical structure of this compound suggests potential, though not widely explored, applications in catalysis.
Role as Catalyst or Co-catalyst in Organic and Inorganic Reactions
While direct catalytic applications of this compound are not documented, its functional groups suggest theoretical roles.
Acid-Base Catalysis: The sulfonic acid (-SO₃H) and amino (-NH₂) groups can function as Brønsted-Lowry acid and base sites, respectively. vulcanchem.com These sites could potentially catalyze reactions like esterification, hydrolysis, or condensation reactions, although likely with low efficiency compared to dedicated catalysts.
Redox Catalysis: The anthraquinone structure is a known redox-active moiety. It can act as an electron transfer mediator in certain reactions. For example, it could potentially facilitate the oxidation of substrates by accepting electrons and then being re-oxidized by a terminal oxidant.
Catalyst Support/Ligand: The amino and sulfonic acid groups are excellent functionalities for binding to metal ions. vulcanchem.com this compound could serve as a ligand to stabilize metal nanoparticles or as a component in a metal-organic framework (MOF). The resulting metal complex could then exhibit catalytic activity. For instance, Schiff base ligands derived from similar aromatic amines form stable and catalytically active complexes with metals like Palladium(II) and Ruthenium(II). bohrium.com
Photocatalytic Systems for Chemical Transformations
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst.
Photosensitization: Anthraquinone derivatives are known photosensitizers. Upon absorption of light, this compound could be excited to a higher energy state. It could then transfer this energy to another molecule (like molecular oxygen to form singlet oxygen) or transfer an electron, initiating a chemical reaction. This is particularly relevant for oxidation processes.
Dye-Sensitized Systems: In a dye-sensitized solar cell (DSSC) or a photocatalytic system, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor (like TiO₂). While its primary use is in dyeing, the chromophoric nature of this compound suggests it could theoretically function as a sensitizer. vulcanchem.com
Degradation of Pollutants: Research has shown that reactive dyes with similar structures can be degraded using advanced oxidation processes. Conversely, some dye-like molecules can act as photocatalysts themselves or as part of a catalytic system for degrading other pollutants. A study demonstrated the use of a binuclear manganese complex to catalytically decolorize "Reactive Blue P-3R," indicating the dye's interaction with catalytic oxidation systems. nih.gov
Table 2: Potential Catalytic Roles of this compound
| Catalysis Type | Proposed Role | Mechanism | Potential Reaction |
|---|---|---|---|
| Acid-Base | Catalyst | Proton donation/acceptance | Ester Hydrolysis |
| Metal Complex | Ligand | Metal center activation | C-C Coupling |
Applications in Advanced Chemical Separation Processes
The functional groups and ionic nature of this compound suggest its potential utility in specialized chemical separation techniques.
Ion-Exchange Chromatography: The presence of sulfonic acid groups, which are strong anions, makes this compound a candidate for use as a stationary phase in ion-exchange chromatography. vulcanchem.com It could be immobilized onto a solid support (like silica (B1680970) or a polymer resin) to create a cation-exchange material for separating positively charged analytes.
Affinity Chromatography: By chemically modifying the amino groups, specific ligands can be attached to the this compound molecule. vulcanchem.com If this modified molecule is then immobilized, it can be used as an affinity matrix to selectively capture and purify target biomolecules (like proteins or enzymes) that have a specific affinity for the attached ligand.
Membrane Separations: Functionalized membranes can exhibit enhanced selectivity. Incorporating this compound into a polymer membrane could introduce fixed charges (from the sulfonate groups), creating an ion-exchange membrane. vulcanchem.com Such membranes are used in processes like electrodialysis for desalination or for separating ions from a solution. The presence of polar groups could also modify the hydrophilicity and transport properties of membranes used in pervaporation or gas separation. ethz.ch
Masking Agent: In separations based on precipitation, a "masking" agent can be used to form a stable, soluble complex with an interfering ion, preventing it from precipitating along with the target analyte. libretexts.org The chelating ability of the functional groups on this compound could allow it to act as a masking agent for certain metal ions, improving the selectivity of a precipitation-based separation. vulcanchem.com
Future Directions, Unaddressed Challenges, and Interdisciplinary Perspectives
Novel Synthetic Paradigms and Sustainable Catalysis
The future synthesis of Blue Base P-3R and its analogues is poised for a paradigm shift towards more sustainable and efficient methodologies. Traditional multi-step preparations, which can be resource-intensive, may be supplanted by modern synthetic strategies that prioritize atom economy and environmental compatibility. google.com
Emerging synthetic approaches that could be applied include:
Photocatalysis: The use of visible light to promote chemical reactions offers a green alternative to conventional thermal methods. rsc.orgcardiff.ac.uk For a molecule like this compound, photocatalytic methods could enable selective C-H functionalization or the formation of carbon-heteroatom bonds under mild conditions, potentially simplifying the synthetic route and reducing waste. cardiff.ac.uk The use of blue LEDs, for instance, has proven effective in promoting reactions that previously required metal catalysts or harsh reagents. rsc.orgdiva-portal.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. unl.pt Applying flow chemistry to the diazotization and coupling steps involved in the synthesis of related azo compounds could significantly streamline the production of this compound precursors. ontosight.aiontosight.ai
Sustainable Catalysis: The development of catalysts from earth-abundant base metals or the use of biocatalysis represents a key area of sustainable chemistry. master-sucat.eubeilstein-journals.org Research has already demonstrated the use of a microsphere-supported binuclear manganese complex as a highly effective and reusable heterogeneous catalyst for the oxidative decolorization of Reactive Blue P-3R in wastewater. nih.gov This points towards the potential for designing novel catalytic systems for both the synthesis and degradation of such dyes, contributing to a circular chemical economy. diva-portal.orgnih.gov Future work could focus on immobilizing homogeneous catalysts on solid supports to facilitate recovery and reuse, a critical aspect of green chemistry. diva-portal.org
Integration with Nanotechnology for Enhanced Functionality
The convergence of nanotechnology with organic chemistry opens up exciting possibilities for enhancing the functionality of molecules like this compound. By integrating the compound with various nanomaterials, its intrinsic properties can be amplified and directed toward novel applications. iaea.orgnano.gov
Key areas for exploration include:
Advanced Drug Delivery: Nanoparticles, such as those made from Prussian blue or biodegradable polymers, can serve as carriers for therapeutic agents. frontiersin.orgmdpi.com The structure of this compound could be modified to act as a targeting ligand or the core of a drug conjugate, loaded onto nanocarriers for targeted delivery, potentially in photothermal therapy or as a contrast agent. frontiersin.org
High-Performance Nanosensors: The chromophoric anthraquinone (B42736) core of this compound suggests its potential use in sensor technology. When immobilized on nanomaterials like quantum dots or metallic nanoparticles, changes in its spectral properties upon interaction with specific analytes could be enhanced, leading to highly sensitive and selective nanosensors for environmental or biomedical monitoring. mdpi.com
Catalyst Support Systems: As demonstrated with the manganese complex encapsulated in ethyl cellulose (B213188) microspheres for decolorization, nanotechnology provides a powerful tool for catalyst design. nih.gov this compound or its derivatives could be incorporated into nano-ordered hydrogels or polymer-clay nanocomposites, creating stable and recyclable catalytic systems with high surface areas and enhanced activity. iaea.orgmdpi.com
Role of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic pathways from large datasets. nih.govyoutube.com These computational tools can significantly accelerate the research and development cycle for this compound.
Potential applications of AI and ML include:
Predictive Synthesis and Retrosynthesis: ML models, trained on vast reaction databases, can predict the most efficient and high-yielding synthetic routes to this compound and its novel derivatives. mdpi.comnottingham.ac.uk Such computer-aided synthesis planning (CASP) tools can analyze complex structures and suggest disconnections based on known, reliable reactions, saving significant time and resources in the lab. nottingham.ac.uk
Reactivity and Property Prediction: AI can be used to predict the chemical reactivity and physical properties of new this compound analogues before they are synthesized. rsc.orgmit.eduresearchgate.net By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific colors, solubilities, or binding affinities for particular targets. nih.gov Neural networks have been successfully used to predict the coefficients of decay plots in methylene (B1212753) blue reduction reactions, showcasing the potential for predicting reaction dynamics. mdpi.com
Accelerated Discovery: By combining AI-driven design with automated synthesis platforms, the discovery-synthesis-test cycle can be dramatically shortened. mdpi.com This high-throughput approach would allow for the rapid exploration of the chemical space around the this compound scaffold, facilitating the discovery of new materials for electronics, catalysis, or pharmaceuticals.
Exploration of Unconventional Reactivity and Transformation Pathways
The rich chemical structure of this compound, with its anthracene (B1667546) backbone, amino groups, and sulfonic acid moieties, offers opportunities for exploring reactivity beyond its current applications. vulcanchem.com Investigating unconventional reaction pathways can unlock novel transformations and lead to the synthesis of entirely new classes of compounds.
Future research could focus on:
Dearomatization Reactions: The aromatic rings of the anthraquinone core are typically stable. However, phosphine (B1218219) organocatalysis has been shown to enable the dearomative functionalization of electron-deficient aromatic rings. acs.org Exploring similar catalytic systems could lead to novel, three-dimensional structures derived from the planar this compound scaffold.
Photoredox-Generated Radical Reactions: Visible-light photocatalysis can generate radical intermediates under exceptionally mild conditions. cardiff.ac.uk This could be used to activate the C-H bonds on the trimethyl-substituted ring or the anthracene core of this compound, allowing for late-stage functionalization and the introduction of new chemical groups without lengthy de novo synthesis.
Alternative Catalytic Cycles: The amino groups on this compound could serve as directing groups in metal-catalyzed reactions. Exploring complex catalytic pathways, such as those involving Pd(II)/Pd(IV) cycles, could reveal new cross-coupling possibilities and enable the construction of complex molecular architectures that are otherwise difficult to access. acs.org The study of alternative reaction pathways, such as those observed in the degradation of RNA by exonucleases, provides a conceptual framework for how a single molecule can undergo multiple distinct transformations. nih.gov
Cross-Disciplinary Research Opportunities in Contemporary Chemical Science
The full potential of this compound can only be realized through collaboration across multiple scientific disciplines. peercommunityin.orgacs.org The complexity of modern scientific challenges requires integrated approaches that combine expertise from different fields. lifescied.org
Promising areas for cross-disciplinary research include:
Materials Science and Engineering: Chemists can collaborate with materials scientists to incorporate this compound derivatives into advanced materials. This could include developing new polymers with enhanced thermal stability, creating functional coatings with specific optical properties, or designing novel composite materials for electronic applications. nano.govresearchgate.net
Computational and Theoretical Chemistry: A partnership between synthetic chemists and computational experts can accelerate discovery. nih.gov Theoreticians can use quantum chemistry and ML to model the behavior of this compound, predict its spectroscopic properties, and guide the design of new experiments, creating a synergistic feedback loop between in-silico prediction and laboratory validation. rsc.orgllnl.gov
Biochemistry and Medical Science: The structural motifs within this compound are found in various biologically active compounds. vulcanchem.com Teaming up with biochemists and medical researchers could lead to the exploration of its derivatives as enzyme inhibitors, cellular probes, or therapeutic agents, particularly when combined with nanotechnology for targeted delivery. frontiersin.orglifescied.org This interdisciplinary approach is crucial for translating fundamental chemical discoveries into practical applications that address societal needs. researchgate.net
Interactive Data Table: Future Research Directions for this compound
| Research Area | Key Objective | Potential Impact | Relevant Disciplines |
| Novel Synthesis | Develop sustainable, efficient synthetic routes using photocatalysis and flow chemistry. | Reduced environmental impact, lower costs, improved scalability. | Organic Chemistry, Chemical Engineering, Green Chemistry |
| Nanotechnology | Integrate this compound with nanomaterials for new functionalities. | Creation of advanced sensors, targeted drug delivery systems, and superior catalysts. | Materials Science, Nanotechnology, Physical Chemistry |
| AI/Machine Learning | Use AI to predict properties, optimize synthesis, and accelerate discovery of new derivatives. | Faster R&D cycles, rational design of functional molecules. | Computational Chemistry, Data Science, Artificial Intelligence |
| Unconventional Reactivity | Explore new chemical transformations using novel catalysts and reaction conditions. | Access to novel molecular scaffolds and functional materials. | Organometallic Chemistry, Catalysis, Physical Organic Chemistry |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Blue Base P-3R’s structural and electronic properties?
- Methodological Answer : Use UV-Vis spectroscopy to analyze absorption maxima (λ_max), which correlates with electronic transitions in the anthraquinone sulfonic acid structure . Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonic acid, amino groups) and nuclear magnetic resonance (NMR) for resolving substituent positions on the anthraquinone backbone. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₁N₃O₈S₂, 531.56 g/mol) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow stepwise protocols for anthraquinone sulfonation and amination, controlling reaction conditions (e.g., temperature, pH, and catalyst concentration). Use standardized reagents and document deviations (e.g., incomplete sulfonation). Validate purity via thin-layer chromatography (TLC) and HPLC, referencing retention times against certified standards like GB/T 21891-2015 for related acid dyes .
Advanced Research Questions
Q. How to design experiments assessing this compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffer solutions across pH 2–12. Incubate this compound at controlled temperatures (e.g., 25°C and 40°C) for 24–72 hours. Monitor degradation via UV-Vis spectroscopy and track sulfonic acid group stability using ion chromatography .
- Controls : Include inert atmosphere trials to isolate pH effects from oxidative degradation.
- Data Analysis : Apply kinetic modeling (e.g., first-order decay) to quantify degradation rates. Compare results with acid dissociation constants (pKa ≈ -1.22) to explain pH-dependent instability .
Q. What methodologies resolve contradictions in reported molar extinction coefficients (ε) for this compound?
- Methodological Answer :
- Source Analysis : Audit solvent polarity, instrument calibration, and dye aggregation states across studies. For example, ε discrepancies may arise from aggregation in aqueous vs. organic solvents.
- Standardization : Replicate measurements using a dual-beam spectrophotometer, pre-filtering solutions (0.22 µm) to eliminate particulate interference. Cross-check with gravimetric dilution series to ensure concentration accuracy .
- Statistical Validation : Perform interlaboratory comparisons using ANOVA to identify systematic errors. Publish detailed protocols in line with GB/T 21891-2015 to enhance reproducibility .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Model Setup : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Validate models against experimental redox potentials .
- Application : Simulate interactions with transition-metal catalysts (e.g., palladium) to predict coupling reactions. Compare predicted vs. observed reaction yields to refine computational parameters .
Data Management and Validation
Q. What strategies ensure robust data collection for this compound in multidisciplinary studies?
- Methodological Answer :
- Metadata Standards : Document experimental variables (e.g., solvent purity, light exposure) using FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Reproducibility : Archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo. Use version control for iterative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
